molecular formula C17H17ClN4OS B6784607 N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6784607
M. Wt: 360.9 g/mol
InChI Key: ZJVUENMLZCYCBG-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is an organic compound that belongs to the class of benzothiophenes and benzotriazoles

Properties

IUPAC Name

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-9-12-7-11(18)3-5-15(12)24-16(9)8-19-17(23)10-2-4-13-14(6-10)21-22-20-13/h3,5,7,10H,2,4,6,8H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVUENMLZCYCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CNC(=O)C3CCC4=NNN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of (5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine. This intermediate is then reacted with 4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is unique due to its specific combination of benzothiophene and benzotriazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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